1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA
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Overview
Description
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a nicotinamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C with stirring for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted analogs.
Scientific Research Applications
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer pathways .
Comparison with Similar Compounds
Similar Compounds
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Similar in structure but lacks the bromine atom and nicotinamide moiety.
2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide: Contains a bromine atom but differs in the substituents on the pyrazole ring.
Uniqueness
The uniqueness of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and nicotinamide moiety differentiates it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C18H16BrN5O2S |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
5-bromo-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H16BrN5O2S/c1-11-15(17(26)24(23(11)2)14-6-4-3-5-7-14)21-18(27)22-16(25)12-8-13(19)10-20-9-12/h3-10H,1-2H3,(H2,21,22,25,27) |
InChI Key |
TYZKKKJLRKFLAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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